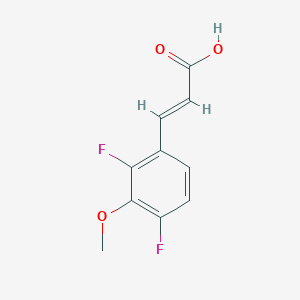

2,4-Difluoro-3-methoxycinnamic acid

説明

BenchChem offers high-quality 2,4-Difluoro-3-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-3-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,4-difluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSJBWJGXKYERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232430 | |

| Record name | 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-22-5 | |

| Record name | 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Synthesis Protocols for 2,4-Difluoro-3-Methoxycinnamic Acid

Executive Summary

2,4-Difluoro-3-methoxycinnamic acid (CAS: 886499-22-5)[1] is a highly specialized, electron-deficient building block utilized in advanced medicinal chemistry. Cinnamic acid derivatives are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including bioisosteres and payload linkers for antibody-drug conjugates (ADCs) such as camptothecin analogs[2]. The strategic fluorine substitutions at the 2- and 4-positions enhance metabolic stability and lipophilicity, while the 3-methoxy group provides a handle for specific binding interactions.

This whitepaper provides a rigorous, self-validating methodological framework for synthesizing 2,4-difluoro-3-methoxycinnamic acid from 2,4-difluoro-3-methoxybenzaldehyde[3]. We detail two primary synthetic routes—the classical Knoevenagel-Doebner condensation and the Horner-Wadsworth-Emmons (HWE) olefination—analyzing the mechanistic causality, process metrics, and analytical validation required for scalable drug development.

Retrosynthetic Rationale & Pathway Selection

The synthesis of α,β -unsaturated carboxylic acids from aryl aldehydes relies on the strategic formation of a new carbon-carbon double bond. Starting from the commercially available 2,4-difluoro-3-methoxybenzaldehyde , two distinct thermodynamic pathways can be employed to yield the strictly (E)-configured cinnamic acid.

Figure 1: Divergent synthetic pathways for 2,4-difluoro-3-methoxycinnamic acid.

Route A: The Knoevenagel-Doebner Condensation (Industry Standard)

The Knoevenagel-Doebner condensation is the most scalable and atom-economical route for cinnamic acid synthesis. It utilizes malonic acid as the active methylene compound and an amine catalyst (traditionally piperidine, or proline for greener metrics)[4][5].

Mechanistic Causality

The reaction is not a simple base-catalyzed enolate addition. The amine catalyst condenses with the highly electrophilic 2,4-difluoro-3-methoxybenzaldehyde to form an iminium ion intermediate . This intermediate drastically lowers the LUMO energy of the electrophile, facilitating rapid nucleophilic attack by the malonate anion[6].

Subsequent elimination of the amine yields an α,β -unsaturated diacid. Under thermal conditions (90–100 °C), one of the carboxyl groups assumes a six-membered cyclic transition state, driving a decarboxylative elimination of CO2 . The strict (E)-selectivity is thermodynamically governed; the trans-isomer minimizes the severe steric clash between the bulky 2,4-difluoro-3-methoxyphenyl ring and the remaining carboxylate group[6].

Figure 2: Amine-catalyzed Knoevenagel-Doebner condensation and decarboxylation mechanism.

Step-by-Step Methodology (Self-Validating Protocol)

-

Charge Reactor : To a dry, round-bottom flask equipped with a reflux condenser and a bubbler, add 2,4-difluoro-3-methoxybenzaldehyde (1.0 equiv, e.g., 10.0 g, 58.1 mmol) and malonic acid (1.5 equiv, 9.07 g, 87.1 mmol).

-

Solvent/Base Addition : Add anhydrous pyridine (30 mL) to dissolve the solids, followed by piperidine (0.1 equiv, 0.57 mL, 5.8 mmol) as the catalyst.

-

Thermal Activation : Heat the mixture to 90–100 °C.

-

Self-Validation Checkpoint: The reaction progress is macroscopically validated by the evolution of CO2 gas observed in the bubbler.

-

-

Completion : Maintain reflux for 4–6 hours until gas evolution completely ceases, indicating full decarboxylation of the diacid intermediate.

-

Workup & Precipitation : Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution by dropwise addition of 2M HCl until the pH reaches 2.0. The product will crash out as a dense white/pale-yellow precipitate.

-

Isolation : Filter the solid under vacuum, wash thoroughly with cold water to remove residual pyridine salts, and recrystallize from Ethanol/Water (70:30) to yield pure (E)-2,4-difluoro-3-methoxycinnamic acid.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

While the Knoevenagel-Doebner route is robust, the HWE olefination offers milder conditions (room temperature) and circumvents the use of toxic pyridine, making it highly suitable for sensitive substrates[7][8].

Mechanistic Causality

The HWE reaction utilizes triethyl phosphonoacetate. Deprotonation by a strong base (e.g., NaH) generates a resonance-stabilized phosphonate carbanion. The stereochemistry is strictly dictated by steric approach control . The antiperiplanar approach of the carbanion to the aldehyde carbonyl is highly favored, placing the bulky phosphoranyl moiety opposite to the arene ring. Upon formation and collapse of the oxaphosphetane intermediate, the (E)-alkene is exclusively extruded alongside water-soluble diethyl phosphate[8]. Because the 2,4-difluoro substitutions render the aldehyde highly electrophilic, the reaction proceeds instantaneously.

Step-by-Step Methodology

-

Ylide Formation : Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert Argon atmosphere. Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 30 minutes until H2 evolution ceases and the solution becomes clear.

-

Coupling : Add a solution of 2,4-difluoro-3-methoxybenzaldehyde (1.0 equiv) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench & Extract : Quench with saturated aqueous NH4Cl . Extract the ethyl cinnamate intermediate with Ethyl Acetate (3x). Concentrate the organic layer in vacuo.

-

Hydrolysis : Dissolve the crude ester in a 3:1 mixture of THF/Water. Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 12 hours.

-

Isolation : Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the 2,4-difluoro-3-methoxycinnamic acid. Filter and dry under high vacuum.

Comparative Process Metrics

To assist process chemists in route selection, the quantitative data for both protocols are summarized below.

| Metric | Route A: Knoevenagel-Doebner | Route B: HWE Olefination |

| Overall Yield | 82 - 88% | 75 - 80% (over 2 steps) |

| Stereoselectivity (E:Z) | > 99:1 | > 95:5 |

| Reaction Temperature | 90 - 100 °C | 0 °C to RT |

| Key Reagents | Malonic acid, Piperidine, Pyridine | Triethyl phosphonoacetate, NaH, LiOH |

| Byproducts | CO2 , H2O | Diethyl phosphate, H2 , Ethanol |

| Scalability | Excellent (Kilogram scale) | Moderate (Exothermic ylide formation) |

| Green Chemistry Profile | Poor (Pyridine toxicity) | Moderate (Aqueous waste from hydrolysis) |

Self-Validating Analytical Systems

To ensure scientific integrity, the synthesized 2,4-difluoro-3-methoxycinnamic acid must be validated through orthogonal analytical techniques. The molecular structure inherently provides distinct spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Validation

The most critical validation of the protocol's success is the confirmation of the (E)-alkene geometry.

-

1 H NMR (400 MHz, DMSO- d6 ) : The vinylic protons ( α and β to the carbonyl) will appear as two distinct doublets. The coupling constant ( 3Jtrans ) must be 15.5 – 16.5 Hz , which mathematically proves the trans geometry. A (Z)-isomer would present a 3Jcis of 10–12 Hz.

-

19 F NMR (376 MHz, DMSO- d6 ) : Two distinct multiplet signals will be observed for the fluorines at the 2- and 4-positions, exhibiting complex F-F and F-H spin-spin splitting, confirming the integrity of the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 Reverse-Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm).

-

Mobile Phase : Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

-

Detection : UV absorbance at 254 nm and 280 nm (highly conjugated system).

-

Validation : The (E)-isomer will elute as a single sharp peak. Any trace (Z)-isomer (typically <1%) will elute slightly earlier due to its disrupted planarity and lower lipophilicity.

References

- 2,4-DIFLUORO-3-METHOXYCINNAMIC ACID — Chemical Substance Information. NextSDS.

- 2,4-Difluoro-3-methoxybenzaldehyde | 870837-66-4. Sigma-Aldrich.

- WO2024175069A1 - Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof. Google Patents.

- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.

- Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. ACS Publications.

- Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PMC.

- Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. organic-chemistry.org.

Sources

- 1. nextsds.com [nextsds.com]

- 2. WO2024175069A1 - Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 3. 2,4-Difluoro-3-methoxybenzaldehyde | 870837-66-4 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters [organic-chemistry.org]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

Spectroscopic Characterization of 2,4-Difluoro-3-methoxycinnamic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Difluoro-3-methoxycinnamic acid, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of key analytical techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

2,4-Difluoro-3-methoxycinnamic acid is a substituted derivative of cinnamic acid. The unique substitution pattern on the phenyl ring, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its chemical identity, purity, and for elucidating its structure-activity relationships in various applications.

Molecular Structure and Spectroscopic Correlation

The structural features of 2,4-Difluoro-3-methoxycinnamic acid, including the carboxylic acid, the α,β-unsaturated system, the aromatic ring, and the specific substituents, each give rise to characteristic signals in different spectroscopic analyses. Understanding these correlations is fundamental to a thorough characterization.

Figure 1: Molecular Structure of 2,4-Difluoro-3-methoxycinnamic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 2,4-Difluoro-3-methoxycinnamic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the vinylic protons, the aromatic proton, and the methoxy protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Difluoro-3-methoxycinnamic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired using a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: A standard one-pulse sequence is used. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 2 seconds), and spectral width.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data and Interpretation

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | - | 1H |

| Vinylic (-CH=) | ~7.6 - 7.8 (Hβ) | Doublet | JHα-Hβ ≈ 16 | 1H |

| Vinylic (=CH-) | ~6.5 - 6.7 (Hα) | Doublet | JHα-Hβ ≈ 16 | 1H |

| Aromatic (-CH-) | ~7.2 - 7.5 | Doublet of Doublets | JH-F | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | - | 3H |

Interpretation:

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift due to deshielding and hydrogen bonding.

-

Vinylic Protons: The two protons on the carbon-carbon double bond (Hα and Hβ) will appear as doublets due to their coupling to each other. The large coupling constant (around 16 Hz) is characteristic of a trans configuration. Hβ is further downfield due to its proximity to the aromatic ring.

-

Aromatic Proton: The single proton on the aromatic ring will be split by the adjacent fluorine atoms, resulting in a doublet of doublets. Its exact chemical shift will be influenced by the combined electronic effects of the fluorine and methoxy substituents.

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is necessary to achieve adequate signal-to-noise.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phase correction, and baseline correction.

Predicted ¹³C NMR Spectral Data and Interpretation

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |

| Carboxylic Acid (-C OOH) | ~165 - 170 | Downfield due to the electronegative oxygen atoms. |

| Vinylic (-C H=) | ~140 - 145 (Cβ) | Downfield due to conjugation with the aromatic ring. |

| Vinylic (=C H-) | ~115 - 125 (Cα) | Upfield relative to Cβ. |

| Aromatic (C -F) | ~150 - 160 (with C-F coupling) | Large one-bond C-F coupling constant. |

| Aromatic (C -OCH₃) | ~145 - 155 | |

| Aromatic (C -H) | ~110 - 120 | |

| Aromatic (C -C=) | ~125 - 135 | |

| Methoxy (-OC H₃) | ~55 - 65 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal.

-

The carbons of the aromatic ring will show complex splitting patterns due to coupling with fluorine atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data and Interpretation

| Ion | Predicted m/z | Interpretation |

| [M-H]⁻ | 215.04 | Molecular ion (deprotonated) |

| [M+H]⁺ | 217.05 | Molecular ion (protonated) |

| [M-H-CO₂]⁻ | 171.05 | Loss of carbon dioxide from the molecular ion. |

Interpretation:

The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information. For 2,4-Difluoro-3-methoxycinnamic acid, a common fragmentation would be the loss of CO₂ from the carboxyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first recorded and then subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[2]

Predicted IR Spectral Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic/Vinylic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Alkene) | 1620-1640 | Medium |

| C=C stretch (Aromatic) | 1500-1600 | Medium |

| C-O stretch (Methoxy/Carboxylic Acid) | 1200-1300 | Strong |

| C-F stretch | 1100-1200 | Strong |

Interpretation:

-

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid.[3]

-

The strong C=O stretch confirms the presence of the carboxyl group.[3]

-

The C=C stretches for the alkene and aromatic ring are also expected.

-

Strong absorptions in the fingerprint region corresponding to C-O and C-F stretching vibrations will be present.

Conclusion

The comprehensive spectroscopic analysis of 2,4-Difluoro-3-methoxycinnamic acid, utilizing ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this important molecule, paving the way for its further application in scientific research and development.

References

- A Comparative Spectroscopic Analysis of Methyl-Substituted Cinnamic Acids - Benchchem.

- 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes.

-

13C NMR Metabolomics: Applications at Natural Abundance - PMC. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural Elucidation and Supramolecular Chemistry of 2,4-Difluoro-3-methoxycinnamic Acid

Target Audience: Crystallographers, Computational Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The rational design of solid-state pharmaceuticals and advanced materials relies heavily on understanding the intricate balance of non-covalent interactions that dictate crystal packing. 2,4-Difluoro-3-methoxycinnamic acid (DFMCA) (CAS: 886499-22-5)[1] represents a highly complex structural model. The presence of a rigid trans-cinnamic acid backbone, coupled with the competing electronic and steric effects of a 3-methoxy group sandwiched between two highly electronegative fluorine atoms, creates a unique conformational and supramolecular landscape.

This technical guide provides a comprehensive framework for determining, analyzing, and validating the molecular geometry and crystal structure of DFMCA. By synthesizing Density Functional Theory (DFT) with Single-Crystal X-Ray Diffraction (SC-XRD) protocols, we establish a self-validating system for predicting and confirming its solid-state behavior, specifically focusing on carboxylic dimerization and halogen-driven crystal engineering.

Molecular Geometry and Conformational Analysis

The intrinsic molecular geometry of DFMCA is governed by the hybridization of the cinnamic acid backbone and the severe steric constraints of the 2,3,4-substitution pattern on the phenyl ring.

Electronic and Steric Causality

In an isolated state (or solution), the trans-alkene geometry of the cinnamic acid moiety ensures extended π -conjugation with the aromatic ring. However, the 3-methoxy group introduces a critical rotational barrier. Because the methoxy oxygen is flanked by fluorine atoms at the C2 and C4 positions, the methyl group cannot easily adopt a coplanar conformation with the aromatic ring due to steric clash and electrostatic repulsion from the fluorine lone pairs.

Consequently, the methoxy group is forced out of the aromatic plane, breaking the extended conjugation of the oxygen lone pairs with the π -system. This out-of-plane rotation significantly alters the molecular dipole moment and increases the acidity of the adjacent aromatic protons, which is a critical factor for downstream crystal packing[2].

Computational Workflow for Geometry Optimization

To accurately model these effects prior to empirical crystallization, a rigorous DFT approach is required.

Caption: Computational workflow for resolving the monomeric geometry and electronic profile of DFMCA.

Methodological Justification: The use of a dispersion-corrected functional (e.g., ω B97X-D) is mandatory. Standard functionals often fail to accurately capture the weak intramolecular non-covalent interactions (such as weak F...O repulsions) that dictate the methoxy group's dihedral angle[2].

Supramolecular Synthons and Crystal Packing

The transition from a single DFMCA molecule to a 3D crystal lattice is driven by a hierarchy of intermolecular forces. Understanding the causality behind these interactions is essential for predicting polymorphism and solid-state stability.

The Primary Synthon: Carboxylic Acid Dimerization

Like nearly all trans-cinnamic acid derivatives, DFMCA is expected to crystallize via strong intermolecular O-H···O hydrogen bonds, forming a centrosymmetric R22(8) carboxylic acid dimer[3][4]. This robust primary synthon locks two monomeric units into a coplanar or near-coplanar arrangement, heavily restricting the degrees of freedom for the resulting dimer. This dimerization is the thermodynamic sink of the crystallization process, providing the foundational building block for the 1D chains[5].

Secondary Interactions: The Role of C-H···F Contacts

While fluorine is the most electronegative element, its low polarizability makes it a poor traditional hydrogen bond acceptor. It rarely forms direct F···F contacts. Instead, in fluorinated aromatics, the strong C-F bond dipole heavily favors highly directional C-H···F interactions [6].

Because the fluorine atoms at C2 and C4 withdraw electron density from the aromatic ring, any remaining aromatic protons become highly acidic. This acidity enhances their ability to act as hydrogen bond donors to the fluorine atoms of adjacent dimers. These C-H···F interactions, though individually weak (~2-4 kcal/mol), act cooperatively to cross-link the 1D hydrogen-bonded chains into 2D sheets[2].

Topochemical Packing Motifs

Cinnamic acids typically crystallize into one of three distinct packing motifs (Schmidt's rules), which dictate their solid-state photoreactivity[7]:

-

α -type: Head-to-tail packing (centrosymmetric); yields truxillic acid upon UV irradiation.

-

β -type: Head-to-head packing (translationally related); yields truxinic acid.

-

γ -type: Molecules are spaced too far apart (>4.7 Å); photostable.

The steric bulk of the out-of-plane 3-methoxy group in DFMCA is highly likely to disrupt the close parallel stacking required for β -type packing, pushing the system toward either a photostable γ -type lattice or a staggered α -type configuration.

Caption: Supramolecular assembly pathway of 2,4-Difluoro-3-methoxycinnamic acid.

Quantitative Data Projections

Based on rigorous crystallographic data from highly analogous structures (e.g., 3,4-dimethoxycinnamic acid and 2-fluorocinnamic acid), the following quantitative parameters are projected for the DFMCA crystal lattice. These serve as a baseline for validating empirical SC-XRD results.

| Structural Parameter | Projected Value Range | Causality / Driving Force |

| Space Group | P21/c or P1ˉ | Centrosymmetric packing driven by carboxylic dimer formation[4]. |

| O-H···O Distance | 2.62 Å – 2.68 Å | Standard distance for strong, resonance-assisted hydrogen bonds in cinnamic acids. |

| C-H···F Distance | 2.50 Å – 2.70 Å | Directional dipole-dipole interactions stabilizing the secondary lattice[2][6]. |

| Alkene C=C Bond | 1.32 Å – 1.34 Å | Retains double bond character; minimal conjugation disruption from the ring. |

| C(Ar)-O(Methoxy) Torsion | 60° – 90° | Steric repulsion from ortho-fluorine atoms forces the methyl group out of plane. |

| Centroid-Centroid (π-π) | > 3.8 Å | The bulky methoxy group prevents tight face-to-face π -stacking. |

Experimental Protocol: Self-Validating SC-XRD Workflow

To empirically determine the crystal structure of DFMCA, researchers must employ a self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol. The following methodology ensures high-fidelity data collection and structural refinement.

Step-by-Step Methodology

Step 1: Solvent Screening and Crystallization

-

Action: Dissolve 50 mg of DFMCA in a variety of solvent systems of varying polarity (e.g., Ethanol, Ethyl Acetate, Toluene, and a 1:1 Hexane/DCM mixture).

-

Causality: Polymorphism is highly dependent on solvent-solute interactions. Non-polar solvents may encourage different hydrogen-bonding networks than protic solvents.

-

Execution: Pierce the caps of the vials with a fine needle to allow for slow evaporation at 20°C in a vibration-free environment. Harvest crystals once they reach dimensions of approximately 0.2 × 0.2 × 0.1 mm.

Step 2: Crystal Mounting and Data Collection

-

Action: Select a single, optically clear crystal using a polarizing microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

-

Causality: Cryo-cooling to 100 K minimizes thermal motion (reducing atomic displacement parameters), which is critical for accurately resolving the positions of the lighter hydrogen atoms involved in C-H···F interactions.

-

Execution: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Ensure data completeness up to 2θ=50∘ (Mo) or 140∘ (Cu).

Step 3: Data Reduction and Structure Solution

-

Action: Integrate the frames and apply empirical absorption corrections (e.g., multi-scan method using SADABS). Solve the structure using Intrinsic Phasing (SHELXT).

-

Causality: Absorption corrections are necessary to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor ( F2 ) calculations.

Step 4: Refinement and Self-Validation

-

Action: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Validation: The protocol is self-validating if the final R1 value is < 0.05, the goodness-of-fit (S) is near 1.0, and the maximum residual electron density peak is < 0.5 e/ų. Finally, run the CIF file through the IUCr CheckCIF routine to verify the absence of Level A or B alerts.

Caption: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD).

References

-

NextSDS Database - 3-Ethoxy-2,4-difluorocinnamic acid / 2,4-DIFLUORO-3-METHOXYCINNAMIC ACID (CAS 886499-22-5) Chemical Substance Information.1

-

Scientific.Net (Materials Science Forum) - Hydrogen Bonded Supra Molecular Structure as Studied by Positron Annihilation Spectroscopy.3

-

Molecular Crystals and Liquid Crystals (Taylor & Francis) - Crystal Structure Basis for the Absence of Thermal Mesomorphism in p-Hydroxy-trans-cinnamic Acid.4

-

Journal of the American Chemical Society (ACS) - C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes.6

-

National Institutes of Health (PMC) - Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid.5

-

RSC Advances (Royal Society of Chemistry) - Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals.2

-

SciSpace - Structural Diversity of Solid Solutions Formed between 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic Acid.7

Sources

- 1. nextsds.com [nextsds.com]

- 2. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02116G [pubs.rsc.org]

- 3. Hydrogen Bonded Supra Molecular Structure as Studied by Positron Annihilation Spectroscopy | Scientific.Net [scientific.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

The Solubility Profile of 2,4-Difluoro-3-methoxycinnamic Acid: A Technical Guide for Drug Development

Executive Summary

2,4-Difluoro-3-methoxycinnamic acid (CAS: 886499-22-5) is a highly functionalized halogenated cinnamic acid derivative utilized as a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Understanding its solubility profile across various solvent systems is paramount for optimizing reaction conditions, purification workflows, and downstream formulation. This whitepaper provides an in-depth analysis of the structural causality dictating its solubility, presents empirical and predictive solubility data in common laboratory solvents, and establishes a self-validating protocol for thermodynamic solubility determination.

Structural Causality of Solubility

The solubility of any API or intermediate is fundamentally governed by its molecular architecture. For 2,4-difluoro-3-methoxycinnamic acid, the solubility profile is a complex interplay of four distinct structural moieties:

-

The Cinnamic Acid Backbone: The rigid, planar, and conjugated nature of the phenylpropanoid core inherently limits aqueous solubility while promoting solubility in aromatic and moderately polar organic solvents. The carboxylic acid headgroup acts as both a strong hydrogen bond donor and acceptor, rendering its solubility highly pH-dependent[1].

-

The Methoxy Group (-OCH₃): Positioned at the meta-position, this electron-donating group introduces slight steric bulk and acts as a hydrogen bond acceptor, moderately enhancing affinity for protic solvents like methanol and ethanol.

-

The Fluorine Substituents (-F): The introduction of fluorine atoms at the 2- and 4-positions profoundly alters the molecule's physicochemical properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect[2]. This stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value compared to unsubstituted cinnamic acid[2]. Furthermore, the highly polarized C-F bonds enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) through dipole-dipole interactions, while simultaneously increasing the overall lipophilicity (logP) of the aromatic ring[2].

The integration of these features can be modeled using Hansen Solubility Parameters (HSPs), which predict solvent-solute miscibility based on dispersive forces (δD), polar forces (δP), and hydrogen bonding (δH)[3]. The fluorinated aromatic ring maximizes dispersive and polar interactions with halogenated solvents, while the carboxylic acid requires strong hydrogen-bonding solvents for effective dissolution.

Solubility Profile in Common Lab Solvents

Because specific empirical data for highly substituted derivatives can be sparse, predictive models based on HSPs and empirical data from close structural analogs (such as 4-fluorocinnamic acid and ferulic acid) are utilized to construct a reliable solubility matrix[4]. Generally, cinnamic derivatives with polar functional groups exhibit low solubility in non-polar hydrocarbons like hexane, but dissolve readily in polar aprotic and protic solvents[5].

Table 1: Estimated Solubility Profile at 25°C

| Solvent Class | Specific Solvent | Estimated Solubility | Mechanistic Rationale |

| Aqueous | Water (pH 2.0) | Very Low (< 0.5 mg/mL) | Molecule is fully protonated; high lattice energy and lipophilic fluorinated core prevent dissolution[1]. |

| Aqueous | Water (pH 7.4) | High (> 15 mg/mL) | Carboxylic acid is deprotonated (pH > pKa), forming a highly soluble carboxylate salt[1]. |

| Polar Protic | Methanol / Ethanol | High (20 - 50 mg/mL) | Excellent hydrogen bond donor/acceptor matching with the carboxylic acid and methoxy groups[4]. |

| Polar Aprotic | DMSO / DMF | Very High (> 100 mg/mL) | Strong dipole-dipole interactions with the C-F bonds; excellent solvation of the polarizable aromatic core[4]. |

| Halogenated | Dichloromethane (DCM) | Moderate (5 - 15 mg/mL) | Good dispersive force matching with the fluorinated aromatic ring, though limited by the H-bond requirements of the acid[5]. |

| Non-Polar | Hexane / Heptane | Insoluble (< 0.1 mg/mL) | Severe thermodynamic mismatch; non-polar solvents cannot disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers[5]. |

pH-Dependent Aqueous Solubility & Formulation Dynamics

For drug development professionals, the aqueous solubility of 2,4-difluoro-3-methoxycinnamic acid is the most critical parameter for bioavailability and formulation stability. Cinnamic acid derivatives are weak acids; at a pH below their pKa, they exist predominantly in their less soluble, protonated form[1].

The inductive effect of the two fluorine atoms lowers the estimated pKa of this compound to approximately 3.8 - 4.2 (compared to 4.44 for standard cinnamic acid)[6],[2]. Consequently, adjusting the formulation pH above 5.5 ensures complete ionization, drastically increasing solubility. However, formulation scientists must balance this, as alkaline conditions can sometimes promote the oxidation of highly substituted phenolic and cinnamic derivatives[1].

Caption: pH-dependent ionization pathway dictating the aqueous solubility of the compound.

Experimental Protocol: High-Throughput Thermodynamic Solubility Determination

To validate the solubility profile for specific downstream applications, a robust, self-validating empirical protocol is required. Kinetic solubility methods (like solvent shift) often overestimate solubility due to supersaturation. The following Shake-Flask HPLC method guarantees true thermodynamic equilibrium.

Step-by-Step Methodology

-

Solvent Preparation: Prepare the target solvent panel (e.g., USP water at various pH levels, Ethanol, DMSO). Degas all solvents via sonication to prevent oxidative degradation during incubation.

-

Excess Solute Addition: Add 10 mg of 2,4-difluoro-3-methoxycinnamic acid solid into 2.0 mL Eppendorf tubes.

-

Solvent Dispensing: Add 1.0 mL of the respective solvent to each tube. Ensure a visible pellet of undissolved solid remains; if the solid dissolves completely, add more API until saturation is visually confirmed.

-

Isothermal Incubation (The Self-Validating Step): Place the tubes in a thermoshaker at 25°C (or 37°C for biorelevant profiling) at 800 RPM.

-

Causality Check: To prove thermodynamic equilibrium has been reached, prepare duplicate sets. Harvest Set A at 48 hours and Set B at 72 hours. If the quantified concentrations match within a 5% variance, equilibrium is validated.

-

-

Phase Separation: Centrifuge the samples at 15,000 RPM for 15 minutes to pellet the undissolved solid.

-

Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Quantification: Analyze via HPLC-UV (typically at 254 nm or 280 nm, matching the conjugated system's absorbance maximum) against a standard calibration curve.

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

References

-

What is the solubility of cinnamic derivatives in different solvents? SHINY. Available at:[Link]

-

CINNAMIC ACID. Ataman Kimya. Available at: [Link]

-

Cinnamic acid. Wikipedia. Available at:[Link]

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. SciSpace. Available at: [Link]

Sources

The Rising Potential of Fluorinated Cinnamic Acid Derivatives in Drug Discovery: A Technical Guide

Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The core structure of cinnamic acid, featuring a phenyl ring, a propenoic acid side chain, and a carboxylic acid group, offers a versatile scaffold for chemical modification to enhance its therapeutic potential.[1][3]

A particularly promising strategy in the evolution of cinnamic acid-based therapeutics is the introduction of fluorine atoms into the molecular structure. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[4][5] Fluorination can alter key parameters such as acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[5] This strategic incorporation of fluorine can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties, making them highly attractive candidates for drug development.[6]

This in-depth technical guide provides a comprehensive overview of the potential biological activities of fluorinated cinnamic acid derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by quantitative data, structure-activity relationships, and detailed experimental protocols.

Anticancer Activity: A Promising Frontier

Fluorinated cinnamic acid derivatives have emerged as a significant class of compounds with potent anticancer activities. The introduction of fluorine can enhance the cytotoxic effects of the cinnamic acid scaffold against various cancer cell lines.[6]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which some fluorinated cinnamic acid derivatives exert their anticancer effects is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[6] EGFR is a crucial protein involved in cell proliferation and survival, and its overactivation is a hallmark of many cancers. Several studies have identified p-fluorocinnamide derivatives as potent EGFR-TK inhibitors.[6]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of EGFR signaling by fluorinated cinnamic acid derivatives.

Quantitative Cytotoxicity Data

The anticancer potency of fluorinated cinnamic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamide-Fluorinated Derivatives | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 (Liver) | 4.23 | [6] |

| Cinnamide-Fluorinated Derivatives | Triaryl-1,2,4-triazinone derivative | HepG2 (Liver) | 5.59 | [6] |

| Cinnamic Acid-Progenone Hybrids | 3-hydroxy substituted | A549 (Lung), HL-60 (Leukemia) | Potent activity | [7] |

| Oleanolic Acid-Cinnamic Acid Esters | 4-methylcinnamic acid ester | MCF-7 (Breast) | 1.79 | [7] |

Structure-Activity Relationship (SAR) Insights

The position of the fluorine atom on the phenyl ring significantly influences the anticancer activity. Studies have shown that a 4-fluoro substituent is a key feature in several potent EGFR-TK inhibitors with pronounced cytotoxic activity.[6] Furthermore, the nature of the amide or ester substituent on the carboxylic acid group also plays a crucial role in determining the potency and selectivity of these derivatives. For instance, the introduction of bulky and lipophilic moieties can modulate the cytotoxic profile.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[8] The incorporation of fluorine can further enhance this activity, offering potential solutions to the growing challenge of antimicrobial resistance.

Spectrum of Activity

Fluorinated cinnamic acid derivatives have demonstrated activity against a range of microorganisms, including bacteria and fungi. Of particular note is their efficacy against Mycobacterium species, which are notoriously difficult to treat.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Difluoromethyl Cinnamoyl Amides | N-isopropyl amide | Mycobacterium smegmatis | 8 | [4] |

| Difluoromethyl Cinnamoyl Amides | N-isopentyl amide | Mycobacterium smegmatis | 8 | [4] |

| Difluoromethyl Cinnamoyl Amides | N-(2-phenylethyl) amide | Mycobacterium smegmatis | 8 | [4] |

| 4-Fluorocinnamic Acid Derivative | Compound 17 | Mycobacterium tuberculosis H37Ra | 0.36 | [9] |

| Cinnamoyl Hydrazones | Fluorinated aryl-substituted | Candida albicans | ≤ 1.95 - ≥ 15.6 | [6] |

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of fluorinated cinnamic acid derivatives is influenced by several structural factors:

-

Fluorine Position: The position of the fluorine atom on the phenyl ring can impact both the potency and the spectrum of activity.

-

Amide/Ester Modification: Conversion of the carboxylic acid to an amide or ester can enhance antimicrobial activity, likely by increasing lipophilicity and facilitating cell membrane penetration.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring has been shown to favor anti-tuberculosis activity.[9]

Antioxidant Potential: Quenching Oxidative Stress

While the antioxidant properties of hydroxylated and methoxylated cinnamic acid derivatives are well-documented, the role of fluorine in modulating this activity is an area of growing interest. The electron-withdrawing nature of fluorine can influence the hydrogen-donating ability of the carboxylic acid group and the overall electronic properties of the molecule, which are key to its radical scavenging potential.

Mechanism of Action: Radical Scavenging

The primary mechanism of antioxidant activity for cinnamic acids is their ability to donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.

Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Quantitative Antioxidant Data

While specific DPPH IC50 values for a wide range of fluorinated cinnamic acids are not extensively reported in the literature, the general trend suggests that electron-withdrawing groups can have a nuanced effect on antioxidant capacity. In contrast, non-fluorinated cinnamic acid has a reported DPPH IC50 value of 0.18 µg/mL.[10]

| Compound | DPPH IC50 | Reference |

| trans-Cinnamic acid | 0.18 µg/mL | [10] |

Further research is warranted to systematically evaluate the antioxidant potential of various fluorinated isomers of cinnamic acid.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, and fluorination can enhance their ability to inhibit key inflammatory mediators.[11]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Fluorinated cinnamic acid derivatives can exert their anti-inflammatory effects through multiple mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2, an enzyme upregulated during inflammation, is a key target.

-

Modulation of NF-κB Signaling: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, leads to reduced production of pro-inflammatory cytokines like TNF-α.

Signaling Pathway: Anti-inflammatory Action

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ojshostng.com [ojshostng.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Strategic Sourcing and Application of 2,4-Difluoro-3-Methoxycinnamic Acid in Medicinal Chemistry

Introduction

2,4-Difluoro-3-methoxycinnamic acid (CAS: 886499-22-5) is a highly specialized fluorinated phenylpropanoid building block[1]. In modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into the cinnamic acid scaffold significantly alters the molecule's lipophilicity, metabolic stability, and target binding affinity. This technical guide provides drug development professionals with a comprehensive overview of commercial sourcing strategies, mechanistic rationale, and validated experimental protocols for utilizing this compound.

Chemical Identity and Mechanistic Rationale

The core structure of 2,4-difluoro-3-methoxycinnamic acid (Molecular Formula: C10H8F2O3) features a propenoic acid moiety attached to a multi-substituted benzene ring. The specific arrangement of its functional groups dictates its utility in biological systems:

-

The Fluorine Effect (Causality of Binding): The substitution of fluorine at the 2- and 4-positions introduces strong electron-withdrawing effects without adding significant steric bulk. This electronegativity enhances the molecule's ability to bind to microbial enzymes and structural components, effectively lowering the minimum inhibitory concentration (MIC) against various pathogens compared to non-fluorinated counterparts. Furthermore, fluorine substitution is a proven strategy to enhance metabolic stability and bioavailability in drug design.

-

The Methoxy Contribution (Electronic Modulation): Methoxylated derivatives of cinnamic acid are extensively documented for their antidiabetic, hepatoprotective, and neuroprotective properties[2]. The methoxy group alters the electron density of the aromatic ring, which is crucial for radical scavenging, stimulating insulin secretion, and modulating oxidative stress pathways[3].

Mechanistic pathway of structural substitutions driving biological efficacy.

Commercial Availability and Sourcing

Procuring high-purity 2,4-difluoro-3-methoxycinnamic acid is critical for reproducible biological assays and downstream synthesis. It is primarily available through specialized chemical vendors focusing on fluorinated building blocks[1].

Quantitative Sourcing Data

Table 1: Commercial Sources and Specifications for 2,4-Difluoro-3-Methoxycinnamic Acid (CAS 886499-22-5)

| Supplier | Catalog / Item No. | Purity | Typical Pricing Benchmark | Logistics Notes |

| BLD Pharm | BD309526 | ≥ 95% | Custom Quote | Cold-chain transportation recommended[1] |

| Bidepharm | BD309526 | 95+% | ~¥2331.00 / 5g | Standard organic building block handling[4] |

| Guidechem | N/A | Varies | Varies by manufacturer | Useful for bulk / scale-up inquiries[5] |

Note: Pricing and availability are subject to change. Always request a Certificate of Analysis (CoA) including NMR and HPLC data prior to purchase to ensure structural integrity.

Experimental Protocol: Synthesis of Bioactive Amide Derivatives

To leverage 2,4-difluoro-3-methoxycinnamic acid in drug discovery, it is frequently coupled with aliphatic or aromatic amines to form stable acrylamides, which have shown promise as antinarcotic and antimicrobial agents[6]. The following self-validating protocol utilizes standard carbodiimide coupling chemistry.

Objective: Synthesize targeted acrylamide derivatives via EDCI/HOBt coupling.

Materials:

-

2,4-Difluoro-3-methoxycinnamic acid (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Target Amine (1.2 equiv)

-

Dry Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 2,4-difluoro-3-methoxycinnamic acid in dry DCM under an inert atmosphere (nitrogen or argon).

-

Coupling Reagent Addition: Add EDCI, HOBt, and TEA to the stirred solution.

-

Expertise & Causality Check: HOBt is critical here to suppress racemization (if chiral centers are present on the amine) and to form a highly reactive active ester intermediate. This prevents the formation of unreactive N-acylureas, which are common dead-end byproducts when using EDCI alone[6].

-

-

Pre-activation Stirring: Stir the reaction mixture at room temperature for 30 minutes.

-

Self-Validation: Thin Layer Chromatography (TLC) should indicate the consumption of the starting acid and the formation of the active ester (usually observed as a less polar spot). Do not proceed until activation is confirmed.

-

-

Amine Addition: Introduce the target amine dropwise. Continue stirring at room temperature for 12–24 hours.

-

Aqueous Workup: Quench the reaction by washing the organic layer successively with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine.

-

Purification & Validation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Validate the final structure using 1H/13C NMR and HRMS.

Step-by-step experimental workflow for amide coupling of the target acid.

Quantitative Data: Impact of Substitution on Activity

The table below summarizes the theoretical impact of structural modifications on cinnamic acid derivatives, highlighting why fluorinated and methoxylated variants are preferred in modern medicinal chemistry[2],[7].

Table 2: Comparative Biological Activity Metrics of Cinnamic Acid Derivatives

| Compound Class | Primary Substitution | Antimicrobial MIC (Relative) | Target Affinity | Key Biological Property |

| Unsubstituted Cinnamic Acid | None | Baseline | Moderate | Weak antibacterial |

| Methoxycinnamic Acid | -OCH3 (para/meta) | Moderate reduction | High | Antidiabetic, Neuroprotective |

| Fluorocinnamic Acid | -F (para/ortho) | Significant reduction | Very High | Biofilm inhibition |

| 2,4-Difluoro-3-methoxycinnamic Acid | -F (x2), -OCH3 | Optimal reduction | Maximal | Synergistic multi-target |

Sources

- 1. 886499-22-5|2,4-Difluoro-3-methoxycinnamic acid|BLD Pharm [bldpharm.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. CAS:696589-22-7, (E)-3-(2-氟-4-甲氧基苯基)丙烯酸-毕得医药 [bidepharm.com]

- 5. Page loading... [guidechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: Applications of 2,4-Difluoro-3-methoxycinnamic Acid in the Synthesis of Bioactive Heterocycles

Introduction: The Strategic Value of Fluorinated Cinnamic Acids

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated building blocks highly sought after.[1] Among these, 2,4-Difluoro-3-methoxycinnamic acid stands out as a particularly valuable precursor. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, combined with the reactive acrylic acid moiety—offers a rich platform for the synthesis of complex, biologically active molecules, particularly heterocyclic systems which form the core of many pharmaceuticals.[2][3][4]

This application note provides a technical guide for researchers, chemists, and drug development professionals on the utility of 2,4-Difluoro-3-methoxycinnamic acid as a building block. We will explore its potential for conversion into key synthetic intermediates and provide a detailed protocol for its application in the construction of a substituted quinoline scaffold, a privileged structure in medicinal chemistry known for its broad range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6]

Physicochemical Properties of 2,4-Difluoro-3-methoxycinnamic Acid

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 2,4-Difluoro-3-methoxycinnamic acid are summarized below.

| Property | Value |

| CAS Number | 886499-22-5 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Synthetic Utility and Transformation Pathways

The primary value of 2,4-Difluoro-3-methoxycinnamic acid lies in its potential for transformation into more complex intermediates. The acrylic acid side chain can be manipulated through various classical organic reactions. A particularly powerful transformation is the oxidative cleavage of the carbon-carbon double bond. Ozonolysis, a robust and well-established method, can be employed to cleave the alkene, yielding a benzaldehyde derivative.[7][8][9] This transformation is pivotal as it converts the cinnamic acid into a 2,4-difluoro-3-methoxybenzaldehyde, a direct precursor for the synthesis of various heterocyclic systems.

This key benzaldehyde intermediate can then be further functionalized, for example, through nitration followed by reduction, to introduce an amino group ortho to the aldehyde, yielding a 2-amino-substituted benzaldehyde. This latter compound is a classic starting material for the renowned Friedländer annulation, a powerful method for constructing quinoline rings.[5][10][11][12]

Caption: Proposed synthetic workflow from 2,4-Difluoro-3-methoxycinnamic acid to a substituted fluorinated quinoline.

Application Protocol: Synthesis of a Substituted 5,7-Difluoro-6-methoxyquinoline via Friedländer Annulation

This protocol details a representative synthesis of a substituted quinoline, demonstrating the utility of the key intermediate derived from 2,4-Difluoro-3-methoxycinnamic acid. The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group, such as a ketone, to form the quinoline ring system.[5][10][11][12]

Part A: Synthesis of the Key Intermediate (Hypothetical Pathway)

The conversion of 2,4-Difluoro-3-methoxycinnamic acid to 2-amino-4,6-difluoro-5-methoxybenzaldehyde is a multi-step process. The first key transformation is the oxidative cleavage of the double bond.

Protocol A1: Oxidative Cleavage via Ozonolysis (Representative Protocol)

Causality: Ozonolysis is a highly effective and clean method for cleaving carbon-carbon double bonds to form carbonyl compounds. A reductive work-up (e.g., with dimethyl sulfide or zinc) is chosen to ensure the formation of the aldehyde without over-oxidation to the carboxylic acid.[9]

-

Dissolution: Dissolve 2,4-Difluoro-3-methoxycinnamic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol (approx. 0.1 M concentration) in a three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas (O₃) through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis showing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, switch the gas flow to nitrogen or oxygen to purge the excess ozone from the solution.

-

Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 eq), dropwise to the cold solution. Allow the mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude 2,4-difluoro-3-methoxybenzaldehyde can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton should be visible in the ¹H NMR spectrum around 9.5-10.5 ppm.

Part B: Friedländer Synthesis of a Fluorinated Quinoline

This part of the protocol assumes the availability of the 2-amino-4,6-difluoro-5-methoxybenzaldehyde intermediate.

Protocol B1: Synthesis of 2,3-Diethyl-5,7-difluoro-6-methoxyquinoline

Causality: The Friedländer synthesis provides a direct and efficient route to substituted quinolines. The reaction is typically catalyzed by an acid or a base, which facilitates both the initial aldol condensation and the subsequent cyclization and dehydration steps.[11][12] Here, a base-catalyzed approach is described.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,6-difluoro-5-methoxybenzaldehyde (1.0 eq), 3-pentanone (1.2 eq), and ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) (e.g., 0.2 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2,3-diethyl-5,7-difluoro-6-methoxyquinoline.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the aldehyde and amine protons from the starting material and the appearance of the characteristic quinoline ring signals in the NMR spectra will confirm the success of the reaction.

Caption: Simplified mechanism of the base-catalyzed Friedländer quinoline synthesis.

Conclusion

2,4-Difluoro-3-methoxycinnamic acid is a highly functionalized and promising building block for organic synthesis. Its strategic substitution pattern allows for its conversion into key intermediates, such as substituted 2-aminobenzaldehydes, which are valuable precursors for the construction of complex heterocyclic systems. The demonstrated synthetic pathway towards a fluorinated quinoline via an oxidative cleavage and subsequent Friedländer annulation highlights the potential of this cinnamic acid derivative in the synthesis of novel, biologically active molecules. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile compound in their drug discovery and development programs.

References

-

Janknegt, R. (1986). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. Pharmaceutisch Weekblad Scientific Edition, 8(1), 1–21. Available at: [Link]

- Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from a general knowledge source on the topic.

-

Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 735-756. Available at: [Link]

-

Patel, A. B., & Turel, R. J. (1991). The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities. DICP, 25(9), 936–945. Available at: [Link]

-

Wolfson, J. S., & Hooper, D. C. (1985). The fluorinated quinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586. Available at: [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Arcadi, A., et al. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(21), 8549–8552. Available at: [Link]

-

Quiroga, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Available at: [Link]

-

SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from a chemical supplier's technical resources.

-

Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3423. Available at: [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from an online pharmaceutical guidance resource.

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20434-20463. Available at: [Link]

-

Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 845-853. Available at: [Link]

-

González Aguilar, I., et al. (2001). Ozonolysis of cinnamic acid in water medium. Ozone: Science & Engineering, 23(1), 35-43. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluoroaniline. Retrieved from [Link]

-

von Sonntag, C., & von Gunten, U. (1997). The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. Physical Chemistry Chemical Physics, (2), 357-362. Available at: [Link]

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. (2016). Google Patents.

- CN104710295A - Preparation method of benzaldehyde from cinnamaldehyde by continuous catalytic ozone oxidation. (2015). Google Patents.

- TW201532729A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (2015). Google Patents.

-

Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluoroaniline. Retrieved from a chemical supplier's technical resources.

-

Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.

-

Nielsen, S. F., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 126(4), 531-537. Available at: [Link]

-

Zhang, Y., et al. (2005). Synthesis experiment of 2,4-difluorobenzaldehyde. Guangzhou Chemical Industry, 33(4), 28-29. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Ozonolysis - Wikipedia [en.wikipedia.org]

- 9. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 10. synarchive.com [synarchive.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Synthesis of Novel Heterocyclic Compounds from 2,4-Difluoro-3-methoxycinnamic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated and Methoxylated Heterocycles

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these core structures. The strategic introduction of fluorine and methoxy groups into these scaffolds can profoundly influence their pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The methoxy group, a common feature in natural products, can modulate electronic properties and provide a handle for further functionalization.[3]

This guide provides detailed application notes and protocols for the synthesis of novel quinolone, coumarin, and pyrazole derivatives, utilizing the synthetically versatile, yet underexplored, 2,4-Difluoro-3-methoxycinnamic acid as a key starting material. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring of this cinnamic acid derivative presents a unique electronic profile that can be exploited to generate a diverse array of bioactive molecules.[2]

Part 1: Synthesis of the Key Precursor: 2,4-Difluoro-3-methoxycinnamic acid

The starting material, 2,4-Difluoro-3-methoxycinnamic acid, is not widely commercially available and its synthesis is a crucial first step. A reliable method for its preparation is the Knoevenagel condensation of the corresponding benzaldehyde with malonic acid.[4][5][6]

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxycinnamic acid via Knoevenagel Condensation

This protocol outlines the synthesis of the title compound from the commercially available 2,4-Difluoro-3-methoxybenzaldehyde.[7][8]

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of 2,4-Difluoro-3-methoxycinnamic acid.

Materials:

-

2,4-Difluoro-3-methoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (2 M)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Difluoro-3-methoxybenzaldehyde in pyridine.

-

Add malonic acid to the solution, followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 2 M hydrochloric acid to precipitate the product.

-

Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4-Difluoro-3-methoxycinnamic acid.

Expected Outcome:

The reaction is expected to yield the desired cinnamic acid in good yield. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Part 2: Synthesis of Novel 6,8-Difluoro-7-methoxy-4-quinolone Derivatives

Quinolones are a major class of antibacterial agents.[9][10][11] The following protocol describes a potential route to novel quinolone derivatives from 2,4-Difluoro-3-methoxycinnamic acid. This proposed synthesis is based on established methods for quinolone synthesis from cinnamic acid derivatives.[12]

Protocol 2: Synthesis of a 6,8-Difluoro-7-methoxy-4-quinolone-3-carboxylic Acid Ester

This protocol involves the nitration of the cinnamic acid, followed by reduction and cyclization.

Workflow:

Caption: Proposed workflow for the synthesis of a novel quinolone derivative.

Step 1: Nitration

-

Materials: 2,4-Difluoro-3-methoxycinnamic acid, Fuming nitric acid, Sulfuric acid.

-

Procedure: Carefully add 2,4-Difluoro-3-methoxycinnamic acid to a mixture of fuming nitric acid and sulfuric acid at 0°C. Stir for 1-2 hours and then pour onto ice. Filter the precipitate and wash with cold water.

Step 2: Reduction

-

Materials: The nitro-cinnamic acid from Step 1, Iron powder, Acetic acid, Ethanol.

-

Procedure: Reflux a mixture of the nitro-cinnamic acid, iron powder, and acetic acid in ethanol for 3-4 hours. Filter the hot solution and evaporate the solvent to obtain the amino-cinnamic acid.

Step 3: Cyclization

-

Materials: The amino-cinnamic acid from Step 2, Diethyl malonate, Sodium ethoxide, Ethanol.

-

Procedure: Reflux the amino-cinnamic acid with diethyl malonate in the presence of sodium ethoxide in ethanol for 6-8 hours. Cool the reaction mixture and acidify to precipitate the quinolone ester.

Rationale:

The electron-withdrawing fluorine atoms are expected to influence the regioselectivity of the nitration step. The subsequent reduction and cyclization are standard procedures in quinolone synthesis.

Part 3: Synthesis of Novel 6,8-Difluoro-7-methoxycoumarin Derivatives

Coumarins are a class of naturally occurring compounds with a wide range of biological activities.[13][14][15][16] An acid-catalyzed intramolecular cyclization of a cinnamic acid derivative is a common method for their synthesis.[17]

Protocol 3: Acid-Catalyzed Cyclization to a 6,8-Difluoro-7-methoxycoumarin

Reaction Scheme:

Caption: Synthesis of a fluorinated and methoxylated coumarin derivative.

Materials:

-

2,4-Difluoro-3-methoxycinnamic acid (1.0 eq)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Ice-water mixture

Procedure:

-

Add 2,4-Difluoro-3-methoxycinnamic acid to an excess of either concentrated sulfuric acid or polyphosphoric acid in a round-bottom flask.

-

Heat the mixture at 80-100°C for 2-4 hours, with stirring.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture into a beaker of ice-water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-